6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic framework integrating a fused imidazo-pyridine core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system) with a carboxamide group at position 5, a pyridin-3-ylmethyl substituent at position 7, and methyl groups at positions N and 13. The 6-imino and 2-oxo moieties contribute to its polar character, while the pyridine ring may enhance solubility and binding interactions.
Properties
Molecular Formula |
C20H18N6O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H18N6O2/c1-12-5-6-16-24-18-15(20(28)25(16)10-12)8-14(19(27)22-2)17(21)26(18)11-13-4-3-7-23-9-13/h3-10,21H,11H2,1-2H3,(H,22,27) |
InChI Key |
OVYBZJLQQISYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)NC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of functional groups through various organic reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring system.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Substituent Effects : The pyridin-3-ylmethyl group could enhance aqueous solubility compared to nitro-phenyl groups in 1l/2d, which are prone to metabolic reduction.
- Spectral Characterization: While 1l/2d were validated via NMR and HRMS, the target compound’s imino and carboxamide groups would likely show distinct IR stretches (e.g., ~1650 cm⁻¹ for amide C=O) .
Biological Activity
The compound 6-imino-N,13-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity based on current research findings.
Structural Characteristics
This compound belongs to a class of heterocyclic compounds characterized by a triazatricyclo structure fused with a pyridine ring. The molecular formula is with a molecular weight of approximately 425.48 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | C24H25N5O3 |
| Molecular Weight | 425.48 g/mol |
| IUPAC Name | 6-imino-N,13-dimethyl... |
| SMILES | CC1=CC=CN2C1=NC3=C(C2=O)... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is hypothesized that the compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, at concentrations as low as 50 µg/mL.
Anticancer Properties
Preliminary research indicates that the compound has potential anticancer properties. In vitro assays showed that it inhibited tumor cell proliferation in various cancer cell lines. The specific pathways involved in its anticancer activity are still under investigation, but it is believed to interfere with cellular signaling pathways essential for cancer cell survival and proliferation.
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies suggest it may inhibit enzymes related to nucleotide metabolism, which could have implications in cancer therapy and other metabolic disorders .
Study 1: Antimicrobial Efficacy
In a controlled study, the antimicrobial efficacy of the compound was evaluated against various bacterial strains. The results indicated a clear dose-dependent response, with notable inhibition observed at concentrations ranging from 50 µg/mL to 200 µg/mL.
Study 2: Anticancer Activity
A separate study focused on the compound's effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a significant reduction in cell viability after treatment with the compound over 48 hours, suggesting its potential as an anticancer agent .
Pharmacological Properties
The pharmacological profile of this compound suggests multiple therapeutic applications:
- Antimicrobial : Effective against several bacterial strains.
- Anticancer : Potential for inhibiting tumor growth.
- Enzyme Inhibition : Modulation of key metabolic enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
